Butazolamide
Overview
Description
Butazolamide is a chemical compound with the molecular formula C6H10N4O3S2. It is known for its role as a carbonic anhydrase inhibitor, which makes it useful in various medical applications, particularly as a diuretic. The compound is characterized by its crystalline structure and a melting point of 260-262°C (decomposition) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Butazolamide involves the reaction of 5-amino-1,3,4-thiadiazole-2-sulfonamide with butyric anhydride. The reaction is typically carried out in the presence of a base such as pyridine, which acts as a catalyst. The process involves heating the reactants under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices to achieve the desired quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Butazolamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
Butazolamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other thiadiazole derivatives with potential pharmacological activities.
Biology: Studied for its inhibitory effects on carbonic anhydrase enzymes, which play a role in various physiological processes.
Industry: Employed in the development of antimicrobial agents and other pharmaceuticals.
Mechanism of Action
Butazolamide exerts its effects primarily through the inhibition of carbonic anhydrase enzymes. These enzymes are responsible for the reversible hydration of carbon dioxide to bicarbonate and protons. By inhibiting this enzyme, this compound reduces the production of bicarbonate and subsequently decreases the reabsorption of sodium and water in the kidneys, leading to diuresis. Additionally, the inhibition of carbonic anhydrase in the eye reduces the production of aqueous humor, thereby lowering intraocular pressure .
Comparison with Similar Compounds
- Acetazolamide
- Methazolamide
- Dorzolamide
- Brinzolamide
Comparison: Butazolamide shares a similar mechanism of action with other carbonic anhydrase inhibitors like Acetazolamide and Methazolamide. it is unique in its specific structural modifications, which may result in different pharmacokinetic properties and therapeutic applications. For instance, this compound has been noted for its potential antimicrobial properties, which are not as prominent in other similar compounds .
Properties
IUPAC Name |
N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)butanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O3S2/c1-2-3-4(11)8-5-9-10-6(14-5)15(7,12)13/h2-3H2,1H3,(H2,7,12,13)(H,8,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZIYHIRJHYIRQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NN=C(S1)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80168430 | |
Record name | Butazolamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80168430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16790-49-1 | |
Record name | N-[5-(Aminosulfonyl)-1,3,4-thiadiazol-2-yl]butanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16790-49-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butazolamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016790491 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butazolamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80168430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BUTAZOLAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S326CI0WT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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